4-Bromo-2-methylbenzenesulfonamide
Overview
Description
4-Bromo-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-2-methylbenzenesulfonamide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 4-bromo-2-methylbenzenesulfonamide belongs, often target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides are known to inhibit the activity of bacterial enzymes involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
As a sulfonamide, it likely affects the pathway of folic acid synthesis in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the known action of sulfonamides, it can be inferred that the compound likely inhibits bacterial growth by disrupting folic acid synthesis .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylbenzenesulfonamide can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzenesulfonamide. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonates.
Coupling: Formation of biaryl or aryl-alkene compounds.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
4-Bromo-2-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group.
4-Bromo-2-methylbenzenesulfonate esters: Similar structure but with ester groups
Uniqueness
4-Bromo-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and sulfonamide groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-bromo-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSVWIADDUQGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609105 | |
Record name | 4-Bromo-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116340-67-1 | |
Record name | 4-Bromo-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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